1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-
Overview
Description
2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 2-chlorobenzene-1,2-diamine with a suitable carboxylic acid derivative. One common method involves the reaction of 2-chlorobenzene-1,2-diamine with 2-chlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. Additionally, its antimicrobial activity may result from the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1H-benzimidazole: Lacks the carboxylic acid group but shares similar biological activities.
2-(2-Chlorophenyl)-1H-benzimidazole-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, which may alter its solubility and reactivity.
2-(2-Chlorophenyl)-1H-benzimidazole-5-methanol: Features a hydroxymethyl group, which can influence its pharmacokinetic properties.
Uniqueness
2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid is unique due to the presence of both the chlorophenyl and carboxylic acid groups. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications. The carboxylic acid group enhances its solubility in aqueous environments, while the chlorophenyl group contributes to its biological activity.
Properties
IUPAC Name |
2-(2-chlorophenyl)-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCCNHPECQWLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406807 | |
Record name | 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174422-13-0 | |
Record name | 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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